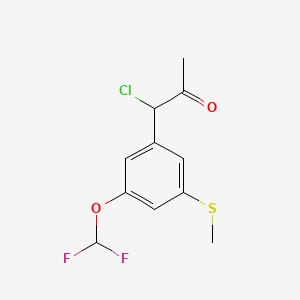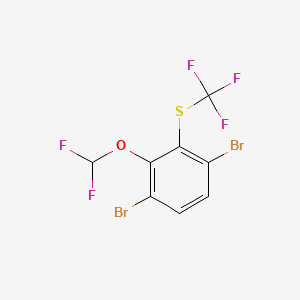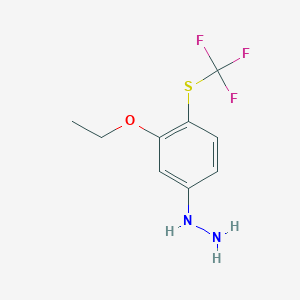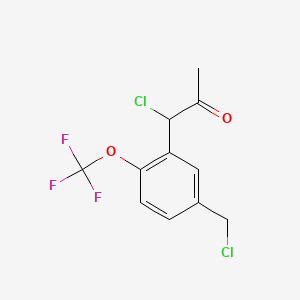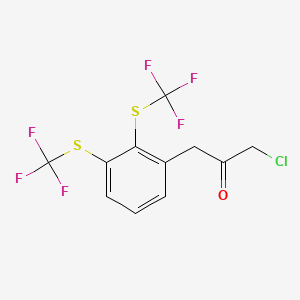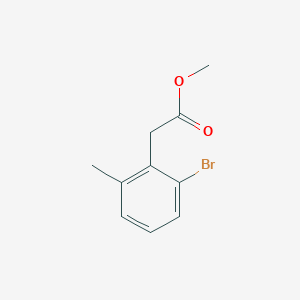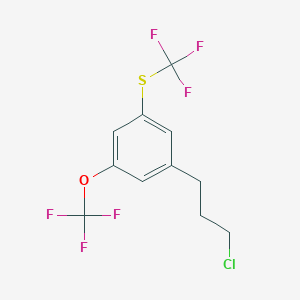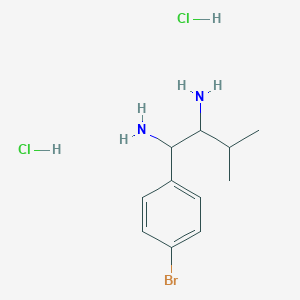
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride is a chiral diamine compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a diamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl precursor.
Formation of Diamine: The bromophenyl compound undergoes a series of reactions to introduce the diamine functionality. This often involves the use of reagents such as ammonia or primary amines under controlled conditions.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2R) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt form, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The diamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
科学的研究の応用
(1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The diamine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromophenyl group can participate in π-π interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
(1R,2R)-1-(4-Chlorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(4-Fluorophenyl)-3-methylbutane-1,2-diamine dihydrochloride: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (1R,2R)-1-(4-Bromophenyl)-3-methylbutane-1,2-diamine dihydrochloride imparts unique electronic and steric properties, making it distinct from its chloro and fluoro analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
特性
分子式 |
C11H19BrCl2N2 |
|---|---|
分子量 |
330.09 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H |
InChIキー |
OUNOVMBSLZDDTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
